molecular formula C11H14N2O3 B7576945 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid

5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid

Cat. No. B7576945
M. Wt: 222.24 g/mol
InChI Key: BCQXSCASAWPCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In

Mechanism of Action

The mechanism of action of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid is not fully understood, but it is believed to act through the inhibition of enzymes involved in key cellular processes. Specifically, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which can contribute to the development of chronic inflammation and disease.
Biochemical and Physiological Effects:
5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and lead to disease. Additionally, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to reduce the production of inflammatory mediators, which can contribute to the development of chronic inflammation and disease. In cancer cells, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to inhibit cell growth and induce cell death, making it a promising candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid in lab experiments include its high purity and efficiency of synthesis, as well as its range of potential applications in scientific research. However, there are also limitations to the use of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid, including the development of novel drug compounds based on its scaffold, the exploration of its potential applications in other scientific research fields, and the investigation of its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid and its potential interactions with other compounds and biological systems. Overall, the study of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has the potential to lead to significant advances in scientific research and the development of new therapeutic compounds.

Synthesis Methods

The synthesis of 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid involves the reaction of 3-methyl-4-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to yield 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid. This method has been shown to be efficient and effective, producing high yields of pure 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid.

Scientific Research Applications

5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In cancer research, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid has been used as a scaffold for the development of novel drug compounds.

properties

IUPAC Name

5-[(3-methylpyridin-4-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-7-12-6-5-9(8)13-10(14)3-2-4-11(15)16/h5-7H,2-4H2,1H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQXSCASAWPCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methylpyridin-4-yl)amino]-5-oxopentanoic acid

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